4-Vinylphenol

Catalog No.
S606733
CAS No.
2628-17-3
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Vinylphenol

CAS Number

2628-17-3

Product Name

4-Vinylphenol

IUPAC Name

4-ethenylphenol

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2

InChI Key

FUGYGGDSWSUORM-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)O

Solubility

soluble in water; slightly soluble in fat
moderately soluble (in ethanol)

Synonyms

4-hydroxystyrene, 4-vinylphenol, p-vinylphenol

Canonical SMILES

C=CC1=CC=C(C=C1)O

Anti-Cancer Properties:

Research suggests 4-Vinylphenol possesses promising anti-cancer potential, particularly against breast cancer. Studies indicate it can:

  • Suppress metastasis and cancer stemness: 4-Vinylphenol has been shown to inhibit the spread of cancer cells (metastasis) and reduce the population of cancer stem cells, which are resistant to traditional therapies Source: [The natural agent 4-vinylphenol targets metastasis and stemness features in breast cancer stem-like cells, Published in Oncotarget, 2018: ].
  • Target multiple signaling pathways: 4-Vinylphenol likely exerts its anti-cancer effects by influencing various cellular signaling pathways, including those associated with cell growth and survival (beta-catenin, EGFR, and AKT) Source: [The natural agent 4-vinylphenol targets metastasis and stemness features in breast cancer stem-like cells, Published in Oncotarget, 2018: ].

These findings suggest 4-Vinylphenol warrants further exploration as a potential therapeutic agent for cancer, particularly breast cancer.

Understanding Toxicity Mechanisms:

-Vinylphenol is a metabolite of styrene, a known industrial solvent with potential health hazards. Research investigates the mechanisms by which 4-Vinylphenol contributes to styrene's toxicity:

  • Role in hepatotoxicity and pneumotoxicity: Studies demonstrate that 4-Vinylphenol metabolites, rather than the parent compound itself, are responsible for liver (hepatotoxicity) and lung (pneumotoxicity) damage caused by styrene exposure Source: [Effect of the inhibition of the metabolism of 4-vinylphenol on its hepatotoxicity and pneumotoxicity in rats and mice, Published in Toxicology, 2002: ].
  • Understanding metabolic pathways: Research on 4-Vinylphenol metabolism helps identify the specific enzymes involved in its conversion to toxic metabolites, aiding in the development of strategies to mitigate styrene's harmful effects Source: [Effect of the inhibition of the metabolism of 4-vinylphenol on its hepatotoxicity and pneumotoxicity in rats and mice, Published in Toxicology, 2002: ].

4-Vinylphenol is an organic compound with the molecular formula C₈H₈O, recognized as the most studied isomer among vinylphenols. It appears as a white volatile solid and is known for its distinct chemical structure, featuring a hydroxyl group attached to a vinyl-substituted phenyl ring. This compound is also referred to as p-vinylphenol or para-vinylphenol due to the position of the vinyl group relative to the hydroxyl group on the aromatic ring. 4-Vinylphenol is naturally found in certain wines and beers, produced by spoilage yeast such as Brettanomyces, and can contribute to specific sensory characteristics in these beverages, often described as "barnyard" or "medicinal" when present in high concentrations .

4-VP is mainly studied in the context of its presence in food and beverages. It is produced by the spoilage yeast Brettanomyces in wine and beer []. When present in high concentrations, 4-VP contributes to undesirable flavors described as barnyard, medicinal, band-aids, and mousy []. The mechanism involves the interaction of 4-VP with olfactory receptors in the nose, leading to the perception of these off-odors.

, particularly those involving radical cations. Studies have shown that the radical cations of 4-vinylphenol exhibit reactivity similar to non-phenolic styrene radical cations, undergoing efficient dimerization reactions that can lead to lignan-like compounds. This suggests a potential biosynthetic pathway for some lignans via radical cation-mediated mechanisms . Additionally, 4-vinylphenol can react with other compounds in wine, forming new chemical entities through interactions with anthocyanidins .

4-Vinylphenol has been identified as a human urinary metabolite, indicating its biological relevance. Its presence in biological systems may be linked to various metabolic pathways and potential effects on human health. The compound's reactivity also suggests potential implications in biological processes involving radical species and oxidative stress .

Several synthesis methods for 4-vinylphenol have been documented:

  • From 4-Hydroxycinnamic Acid: This method involves the enzymatic conversion of p-coumaric acid into 4-vinylphenol via cinnamate decarboxylase. The resulting compound can then be reduced to 4-ethylphenol by vinyl phenol reductase .
  • Dehydrogenation of 4-Ethylphenol: Upon contact with iron oxide at high temperatures (around 500 °C), 4-ethylphenol can be dehydrogenated to yield 4-vinylphenol .
  • Chemical Synthesis: Various synthetic routes exist, including those involving direct vinylation of phenolic compounds .

4-Vinylphenol finds applications across multiple fields:

  • Polymer Chemistry: It serves as a precursor for poly(4-vinylphenol), which is utilized in coatings, adhesives, and as a photoresist material in microelectronics.
  • Food Industry: Its role in wine and beer contributes to flavor profiles and sensory attributes.
  • Pharmaceuticals: Investigations into its biological activity may lead to applications in drug development or as a biomarker for certain metabolic conditions.

Research into the interactions of 4-vinylphenol with other compounds has revealed insights into its reactivity. In particular, studies have focused on its radical cation behavior and how it interacts with neutral styrenes, providing a basis for understanding complex biochemical pathways and potential applications in materials science .

Several compounds share structural similarities with 4-vinylphenol, each exhibiting unique properties:

Compound NameStructure TypeNotable Characteristics
4-EthylphenolEthyl-substituted phenolCommonly found in wines; contributes to flavor
2-VinylphenolVinyl-substituted phenolLess studied; different reactivity profile
Poly(4-vinylphenol)PolymerUsed in coatings and photoresists
p-Hydroxycinnamic AcidHydroxycinnamic acidPrecursor to 4-vinylphenol via enzymatic action

The uniqueness of 4-vinylphenol lies in its specific hydroxyl and vinyl substituents, which influence its reactivity and applications compared to other similar compounds. Its ability to form radical cations further distinguishes it from others within the phenolic class .

Physical Description

Solid
White solid, vanilla extract odou

XLogP3

2.4

Melting Point

73.5 °C
Mp 68-69 °
73.5°C

UNII

OA7V1SM8YL

GHS Hazard Statements

Aggregated GHS information provided by 276 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 276 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 218 of 276 companies with hazard statement code(s):;
H301 (83.03%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (15.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (14.22%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (55.05%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (69.27%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (29.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (69.27%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (58.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (55.05%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (55.05%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (27.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

24979-70-2
2628-17-3

Wikipedia

4-vinylphenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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